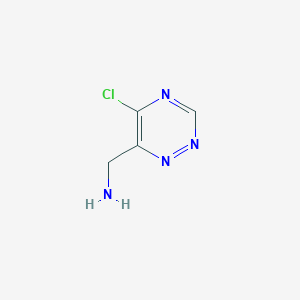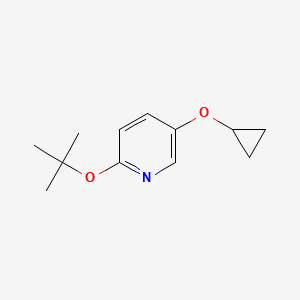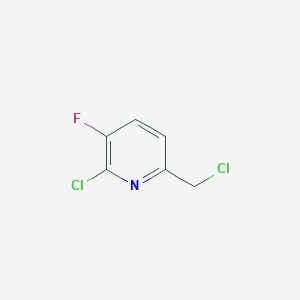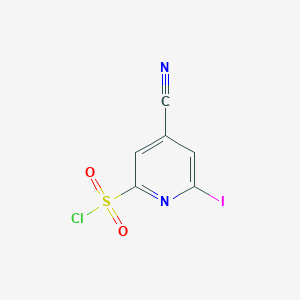
1-(2-Chloro-6-nitropyridin-4-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-6-nitropyridin-4-YL)ethanone is an organic compound with the molecular formula C7H5ClN2O3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chloro group at the second position, a nitro group at the sixth position, and an ethanone group at the fourth position of the pyridine ring. It is primarily used in various chemical reactions and research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-6-nitropyridin-4-YL)ethanone can be synthesized through several methods. One common synthetic route involves the nitration of 2-chloro-4-pyridyl ethanone. The reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_6\text{ClNO} + \text{HNO}_3 \rightarrow \text{C}_7\text{H}_5\text{ClN}_2\text{O}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloro-6-nitropyridin-4-YL)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and acetic acid.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Iron powder and acetic acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.
Major Products Formed:
Reduction: 1-(2-Amino-6-nitropyridin-4-YL)ethanone
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Chloro-6-nitropyridin-4-YL)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential in developing new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-6-nitropyridin-4-YL)ethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro group can participate in substitution reactions, leading to the formation of new compounds with potential biological activity.
Comparaison Avec Des Composés Similaires
1-(2-Chloro-5-nitropyridin-4-YL)ethanone: Similar structure but with the nitro group at the fifth position.
1-(2-Chloro-5-fluoropyridin-3-YL)ethanone: Contains a fluorine atom instead of a nitro group.
This detailed overview provides a comprehensive understanding of 1-(2-Chloro-6-nitropyridin-4-YL)ethanone, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C7H5ClN2O3 |
|---|---|
Poids moléculaire |
200.58 g/mol |
Nom IUPAC |
1-(2-chloro-6-nitropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5ClN2O3/c1-4(11)5-2-6(8)9-7(3-5)10(12)13/h2-3H,1H3 |
Clé InChI |
QXCZGCTYSAQKRR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=NC(=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Tert-butyl 2-(benzylthio)-4-hydroxy-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B14848274.png)

![1-(2-(5-Methoxy-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14848285.png)





